molecular formula C23H23N5O2S2 B2824353 N-methyl-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide CAS No. 1105220-00-5

N-methyl-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide

Cat. No.: B2824353
CAS No.: 1105220-00-5
M. Wt: 465.59
InChI Key: PDEXWLNRJBEEMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolo[4,5-d]pyridazin core, a piperidine ring, and a thiophene moiety, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolo[4,5-d]pyridazin Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine moiety can be introduced via nucleophilic substitution reactions.

    Attachment of the Thiophene Group: This step often involves cross-coupling reactions such as Suzuki or Stille coupling.

    Final Assembly: The final compound is assembled by acylation reactions, where the N-methyl and N-phenyl groups are introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:

    Catalyst Selection: Using efficient catalysts to speed up reactions and increase yield.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize efficiency.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperidine and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated solvents and bases like sodium hydride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for studying thiazolo[4,5-d]pyridazin derivatives.

Biology

Biologically, this compound may exhibit interesting pharmacological properties, such as binding to specific receptors or enzymes, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methyl-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-d]pyridazin Derivatives: Compounds with similar core structures but different substituents.

    Piperidine Derivatives: Compounds with piperidine rings but different attached groups.

    Thiophene Derivatives: Compounds with thiophene rings but different functional groups.

Uniqueness

N-methyl-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide is unique due to its combination of a thiazolo[4,5-d]pyridazin core with piperidine and thiophene moieties, which imparts distinct chemical and biological properties not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-methyl-2-(4-oxo-2-piperidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S2/c1-26(16-9-4-2-5-10-16)18(29)15-28-22(30)20-21(19(25-28)17-11-8-14-31-17)32-23(24-20)27-12-6-3-7-13-27/h2,4-5,8-11,14H,3,6-7,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEXWLNRJBEEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.